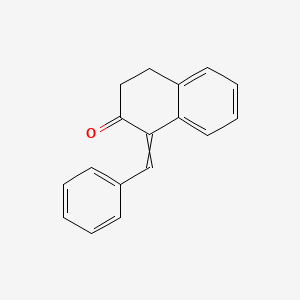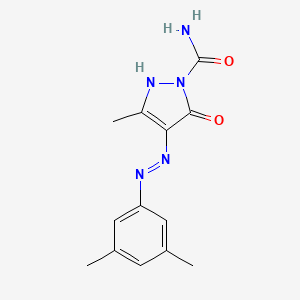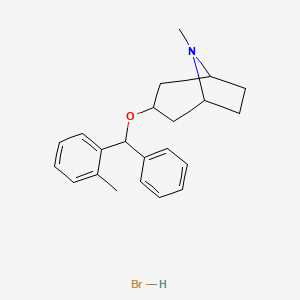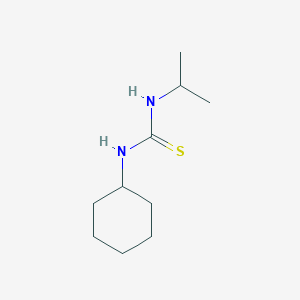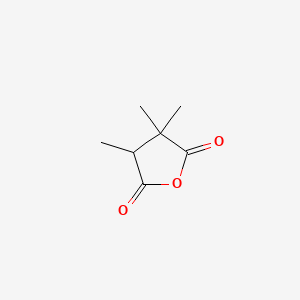
Diethyl 2,2'-(phenylphosphanediyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-(phenylphosphanediyl)diacetate is an organic compound with the molecular formula C14H19O5P. This compound is characterized by the presence of a phenylphosphanediyl group linked to two diethyl acetate groups. It is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(phenylphosphanediyl)diacetate typically involves the reaction of phenylphosphonic dichloride with diethyl malonate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of diethyl 2,2’-(phenylphosphanediyl)diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-(phenylphosphanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Applications De Recherche Scientifique
Diethyl 2,2’-(phenylphosphanediyl)diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which diethyl 2,2’-(phenylphosphanediyl)diacetate exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The phenylphosphanediyl group plays a crucial role in stabilizing these complexes and enhancing their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,2’-(phenylphosphoryl)diacetate: Similar in structure but contains a phosphoryl group instead of a phosphanediyl group.
Diethyl 2,2’-(phenylimino)diacetate: Contains an imino group instead of a phosphanediyl group.
Diethyl 2,2’-(1,4-phenylenedioxy)diacetate: Contains a phenylenedioxy group instead of a phosphanediyl group.
Uniqueness
Diethyl 2,2’-(phenylphosphanediyl)diacetate is unique due to its ability to form stable complexes with metal ions, making it highly valuable in catalysis and material science. Its structural features allow for versatile reactivity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
38080-06-7 |
|---|---|
Formule moléculaire |
C14H19O4P |
Poids moléculaire |
282.27 g/mol |
Nom IUPAC |
ethyl 2-[(2-ethoxy-2-oxoethyl)-phenylphosphanyl]acetate |
InChI |
InChI=1S/C14H19O4P/c1-3-17-13(15)10-19(11-14(16)18-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
GYVMWNQVPRQESP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CP(CC(=O)OCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)







